Cas no 145238-17-1 (Dibenzofuran -4,6 -diborate)
Dibenzofuran -4,6 -diborate Chemical and Physical Properties
Names and Identifiers
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- Dibenzofuran -4,6 -diborate
- Dibenzofuran-4,6-diboronic acid
- dibenzofuran-4,6-bis-(boronic acid)
- Dibenzo[b,d]furan-4,6-diboronic acid
- 10-(dihydroxyboranyl)-8-oxatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylboronic acid
- Dibenzo[b,d]furan-4,6-diyldiboronicacid
- [10-(dihydroxyboranyl)-8-oxatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaen-6-yl]boronic acid
- B,B'-4,6-Dibenzofurandiylbis-boronicacid
- SCHEMBL15678586
- AKOS032949629
- CS-0375690
- Boronic acid, B,B'-4,6-dibenzofurandiylbis-
- Dibenzofuran-4,6-diborate
- 145238-17-1
- (6-Boronodibenzofuran-4-yl)boronic acid
- MFCD28016435
- BS-45559
- [10-(dihydroxyboranyl)-8-oxatricyclo[7.4.0.0,trideca-1(13),2,4,6,9,11-hexaen-6-yl]boronic acid
- F21436
- Dibenzo[b,d]furan-4,6-diyldiboronic acid
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- MDL: MFCD28016435
- Inchi: 1S/C12H10B2O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6,15-18H
- InChI Key: CNLVLSQUPFGERC-UHFFFAOYSA-N
- SMILES: O1C2C(B(O)O)=CC=CC=2C2C=CC=C(B(O)O)C1=2
Computed Properties
- Exact Mass: 256.0714337g/mol
- Monoisotopic Mass: 256.0714337g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.1Ų
Dibenzofuran -4,6 -diborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0995064-30g |
Dibenzofuran-4,6-diborate |
145238-17-1 | 95% | 30g |
$1500 | 2024-08-02 | |
| Ambeed | A990895-100mg |
Dibenzo[b,d]furan-4,6-diyldiboronic acid |
145238-17-1 | 97% | 100mg |
$58.0 | 2024-08-03 | |
| Ambeed | A990895-250mg |
Dibenzo[b,d]furan-4,6-diyldiboronic acid |
145238-17-1 | 97% | 250mg |
$98.0 | 2024-08-03 | |
| Ambeed | A990895-1g |
Dibenzo[b,d]furan-4,6-diyldiboronic acid |
145238-17-1 | 97% | 1g |
$254.0 | 2024-08-03 | |
| Ambeed | A990895-5g |
Dibenzo[b,d]furan-4,6-diyldiboronic acid |
145238-17-1 | 97% | 5g |
$895.0 | 2024-08-03 | |
| 1PlusChem | 1P001L6G-100mg |
Boronic acid, B,B'-4,6-dibenzofurandiylbis- |
145238-17-1 | 97% | 100mg |
$47.00 | 2024-06-20 | |
| 1PlusChem | 1P001L6G-250mg |
Boronic acid, B,B'-4,6-dibenzofurandiylbis- |
145238-17-1 | 97% | 250mg |
$79.00 | 2024-06-20 | |
| 1PlusChem | 1P001L6G-1g |
Boronic acid, B,B'-4,6-dibenzofurandiylbis- |
145238-17-1 | 97% | 1g |
$204.00 | 2024-06-20 | |
| Aaron | AR001LES-100mg |
Boronic acid, B,B'-4,6-dibenzofurandiylbis- |
145238-17-1 | 97% | 100mg |
$46.00 | 2025-02-11 | |
| Aaron | AR001LES-250mg |
Boronic acid, B,B'-4,6-dibenzofurandiylbis- |
145238-17-1 | 97% | 250mg |
$78.00 | 2025-02-11 |
Dibenzofuran -4,6 -diborate Suppliers
Dibenzofuran -4,6 -diborate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Dibenzofuran -4,6 -diborate
Dibenzofuran-4,6-diborate
Dibenzofuran-4,6-diborate (CAS No. 145238-17-1) is a unique organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its dibenzofuran backbone, which serves as a versatile platform for various chemical modifications and functionalizations. The diborate group attached at the 4 and 6 positions of the dibenzofuran ring introduces unique electronic properties, making it an attractive candidate for applications in advanced materials and catalysis.
The synthesis of Dibenzofuran-4,6-diborate involves a series of carefully designed organic reactions, often leveraging the principles of boron chemistry. Recent advancements in this area have focused on optimizing the synthesis routes to enhance yield and purity, which are critical for its use in high-performance applications. Researchers have explored various methodologies, including Suzuki-Miyaura coupling reactions and other cross-coupling techniques, to integrate this compound into more complex molecular architectures.
One of the most promising applications of Dibenzofuran-4,6-diborate lies in its use as a precursor for constructing advanced materials with tailored electronic properties. For instance, studies have demonstrated its potential in the development of organic semiconductors and optoelectronic devices. The compound's ability to act as a building block for larger conjugated systems has been exploited in the creation of materials with enhanced charge transport properties, which are essential for applications such as organic photovoltaics and light-emitting diodes (OLEDs).
Recent research has also highlighted the role of Dibenzofuran-4,6-diborate in catalytic processes. Its unique electronic configuration allows it to act as a Lewis acid catalyst in various organic transformations, including enantioselective reactions. This has opened up new avenues for asymmetric catalysis, where the compound can facilitate the formation of chiral centers with high enantioselectivity. Such advancements are particularly valuable in the pharmaceutical industry, where the production of enantiopure compounds is crucial.
In addition to its catalytic applications, Dibenzofuran-4,6-diborate has been investigated for its potential in drug discovery and development. The compound's structural flexibility enables it to serve as a scaffold for designing bioactive molecules with specific pharmacological properties. Recent studies have explored its role in inhibiting certain enzymes and pathways associated with diseases such as cancer and neurodegenerative disorders.
The versatility of Dibenzofuran-4,6-diborate is further underscored by its use in polymer chemistry. Researchers have employed this compound as a monomer to synthesize novel polymers with unique mechanical and thermal properties. These polymers hold promise for applications in high-performance composites and advanced materials used in aerospace and automotive industries.
Despite its numerous applications, the development and utilization of Dibenzofuran-4,6-diborate require careful consideration of its safety profile and environmental impact. Studies have been conducted to assess its toxicity and biodegradability under various conditions. These findings are critical for ensuring that its use aligns with sustainable practices and regulatory requirements.
In conclusion, Dibenzofuran-4,6-diborate (CAS No. 145238-17-1) stands at the forefront of modern chemical research due to its exceptional versatility and functional properties. Its applications span across multiple disciplines, from materials science to pharmaceuticals, making it an indispensable tool for researchers seeking innovative solutions to complex challenges.
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